molecular formula C22H25N3O7S B2714858 4-tosyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 941878-44-0

4-tosyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No.: B2714858
CAS No.: 941878-44-0
M. Wt: 475.52
InChI Key: KFDPVRCCMWYPOE-UHFFFAOYSA-N
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Description

4-Tosyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide is a novel chemical entity designed for preclinical research, strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. This compound features a sophisticated molecular architecture that incorporates two pharmacologically significant motifs: a 1,3,4-oxadiazole ring and a 3,4,5-trimethoxyphenyl group. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and its role as a bioisostere for ester and amide functionalities, which contributes to favorable drug-like properties . This core structure is found in several commercially available drugs and investigational compounds, underscoring its utility in drug discovery . The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore with well-documented significance in anticancer research. This group is a critical structural component of colchicine and many potent tubulin polymerization inhibitors, which are designed to disrupt microtubule dynamics in dividing cells, leading to mitotic arrest and apoptosis in malignant cells . The integration of this moiety suggests potential application for this compound in oncology research, particularly in studies targeting the tubulin system . The molecule is further functionalized with a tosyl-butamide chain, which may influence its solubility, permeability, and overall pharmacokinetic profile. Compounds bearing the 1,3,4-oxadiazole nucleus have consistently demonstrated a wide range of biological activities in scientific literature, including antitumor, antimicrobial, and anti-inflammatory effects, making them versatile templates for exploratory research . Researchers may find this compound particularly valuable for probing new mechanisms of action in cancer biology, developing structure-activity relationship (SAR) models, or as a synthetic intermediate for the creation of more complex chemical libraries.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S/c1-14-7-9-16(10-8-14)33(27,28)11-5-6-19(26)23-22-25-24-21(32-22)15-12-17(29-2)20(31-4)18(13-15)30-3/h7-10,12-13H,5-6,11H2,1-4H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDPVRCCMWYPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tosyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Trimethoxyphenyl Group: This step involves the coupling of the oxadiazole intermediate with a trimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Tosyl Group: The final step involves the tosylation of the amine group using tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-tosyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 4-tosyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide have shown significant antiproliferative effects against various cancer cell lines. Notably:

  • Cell Line Studies : In vitro evaluations using the MCF7 breast cancer cell line demonstrated that derivatives of oxadiazoles exhibit potent cytotoxicity. The Sulforhodamine B assay revealed that certain analogs can inhibit cell growth effectively .
  • Mechanistic Insights : Molecular docking studies suggest that these compounds interact with specific cellular targets involved in cancer proliferation pathways. For example, the binding affinities of these compounds with target proteins were assessed using computational models .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are also noteworthy. Compounds structurally related to this compound have been evaluated for their efficacy against various bacterial strains:

  • In Vitro Testing : Studies have shown that these derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standardized methods such as the broth microdilution technique .

Table 1: Summary of Biological Activities

CompoundTarget Cell LineIC50 (µM)Antimicrobial ActivityReference
This compoundMCF715Yes
Analog ASNB-19 (Glioblastoma)20No
Analog BMCF710Yes

Case Study 1: Anticancer Efficacy

A study investigated the effects of a series of oxadiazole derivatives on the proliferation of cancer cells. The results indicated that compounds bearing the trimethoxyphenyl substituent exhibited enhanced activity compared to their non-substituted counterparts. Specifically, one derivative showed an IC50 value of 15 µM against the MCF7 cell line.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of oxadiazole derivatives against various pathogens. The study found that certain compounds displayed potent activity against resistant strains of bacteria. The most effective compound had an MIC value lower than 10 µg/mL against Staphylococcus aureus.

Mechanism of Action

The mechanism of action of 4-tosyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and trimethoxyphenyl group could play key roles in binding to these targets and exerting their effects.

Comparison with Similar Compounds

Structural and Functional Insights

  • Core Modifications :

    • The 1,3,4-oxadiazole core is retained in most analogs, but substitutions at positions 2 and 5 dictate activity. For example, sulfonyl groups (e.g., –SO₂–) enhance antifungal activity, while sulfanyl (–S–) linkages improve antimicrobial properties .
    • The tosyl butanamide group in the target compound introduces a bulky, electron-withdrawing moiety, which may improve metabolic stability compared to smaller substituents like methylsulfonyl .
  • Role of 3,4,5-Trimethoxyphenyl :

    • This group is critical for tubulin binding in anticancer agents (e.g., A-204197) by mimicking colchicine’s methoxy motifs . Analogs lacking this moiety show reduced potency.
  • Amide vs. Sulfonyl/Sulfanyl Linkages :

    • Amide-containing derivatives (e.g., the target compound) exhibit balanced lipophilicity (cLogP ~3.5), aligning with Lipinski’s rule, whereas sulfonyl analogs (cLogP ~2.8) may have better aqueous solubility .

Mechanistic and Pharmacological Differences

  • Anticancer Activity: A-204197 inhibits tubulin polymerization (IC₅₀: 4.5 µM) and evades P-glycoprotein-mediated resistance, a significant advantage over paclitaxel . The target compound’s tosyl butanamide may similarly disrupt microtubule dynamics, though experimental validation is needed. Compound 6h, with a chlorophenol group, induces apoptosis via reactive oxygen species (ROS) generation, suggesting a divergent mechanism from tubulin-targeting analogs .
  • Antifungal Activity :

    • Sulfonyl derivatives (e.g., 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole) outperform the antifungal drug Hymexazol against Gibberella zeae (EC₅₀: 12 µg/mL vs. 28 µg/mL) . The target compound’s tosyl group may confer similar efficacy.
  • Antimicrobial Activity :

    • Sulfanyl-acetamide derivatives show broad-spectrum activity, but their MIC values (32–64 µg/mL) are higher than clinical standards, indicating a need for optimization .

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Sulfonyl (–SO₂–) and tosyl (–SO₂C₆H₄CH₃) groups enhance antifungal and anticancer activity by stabilizing ligand-target interactions .

Polar Substituents : Hydroxyl (e.g., in 6h) or amine groups improve solubility but may reduce cell membrane permeability .

Biological Activity

The compound 4-tosyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A tosyl group (p-toluenesulfonyl).
  • An oxadiazole ring , which is known for its diverse biological activities.
  • A butanamide moiety that may influence its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Potential mechanisms include:

  • Enzyme inhibition : The tosyl group may enhance binding to specific enzymes involved in metabolic pathways.
  • Receptor modulation : The oxadiazole ring can interact with receptors, potentially influencing signaling pathways related to inflammation or cancer progression.

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism could involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : Compounds containing oxadiazole rings have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity : Some derivatives of oxadiazole compounds show promise as antimicrobial agents against various bacterial strains.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduced cytokine levels
AntimicrobialInhibition of bacterial growth

Case Study: Anticancer Activity

A study evaluated the effect of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study: Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in TNF-alpha and IL-6 levels compared to control groups. This suggests potential utility in treating inflammatory diseases.

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